2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzofuran core substituted with dimethyl groups and an acetamide moiety linked to a methoxybenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Substitution with Dimethyl Groups:
Attachment of the Acetamide Moiety: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Linking the Methoxybenzyl Group: The final step involves the attachment of the methoxybenzyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the acetamide and methoxybenzyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the methoxybenzyl group.
N-(4-methoxybenzyl)acetamide: Lacks the benzofuran core.
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-benzylacetamide: Similar structure but without the methoxy group.
Uniqueness
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide is unique due to the combination of the benzofuran core, dimethyl substitutions, and the methoxybenzyl acetamide moiety. This unique structure may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H21NO3 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H21NO3/c1-13-8-14(2)20-16(12-24-18(20)9-13)10-19(22)21-11-15-4-6-17(23-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H,21,22) |
InChI Key |
RXSJWWJQIGYLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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